
1-(2-Chloroethyl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroethyl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C6H9ClO2 . It is a white solid and is used in various scientific applications .
Molecular Structure Analysis
The molecular structure of 1-(2-Chloroethyl)cyclopropane-1-carboxylic acid is represented by the InChI code: 1S/C6H9ClO2/c7-4-3-6(1-2-6)5(8)9/h1-4H2,(H,8,9) . The exact mass of the molecule is 148.029114 .Physical And Chemical Properties Analysis
1-(2-Chloroethyl)cyclopropane-1-carboxylic acid has a molecular weight of 148.59 . It has a density of 1.3±0.1 g/cm3 and a boiling point of 261.7±13.0 °C at 760 mmHg . The compound is a white solid .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research on cyclopropane derivatives, including compounds similar to 1-(2-Chloroethyl)cyclopropane-1-carboxylic acid, has focused on their synthesis and structural analysis. One study detailed the synthesis and X-ray study of novel purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid, highlighting the unique Z-configuration of the cyclopropane rings and their perpendicular disposition to attached atoms, offering insights into the structural characteristics of cyclopropane compounds (Cetina et al., 2004).
Biological Activity
The biological diversity and activity of cyclopropane-containing natural products have been extensively studied. Cyclopropane moieties, including those structurally related to 1-(2-Chloroethyl)cyclopropane-1-carboxylic acid, exhibit a wide range of biological activities such as antifungal, antimicrobial, antiviral, and antitumoral properties. This research underscores the potential of cyclopropane derivatives in developing new therapeutic agents (Coleman & Hudson, 2016).
Chemical Synthesis and Reactions
The synthetic versatility of cyclopropane derivatives has been explored through various chemical reactions. For instance, lithiated chloroalkyloxazolines have been used to synthesize heterosubstituted cyclopropanes, showcasing the potential for creating chiral nonracemic cyclopropanes, which are valuable in medicinal chemistry (Rocchetti et al., 2003). Another study demonstrated the transformation of carboxylic acid esters into allyl halides through cyclopropyl sulfonates, further emphasizing the chemical utility of cyclopropane rings in synthetic applications (Matyushenkov & Kulinkovich, 2006).
Applications in Organic Synthesis
The Kulinkovich cyclopropanation of carboxylic acid derivatives is a notable reaction that utilizes cyclopropanes as building blocks in organic synthesis. This method allows for the efficient formation of cyclopropanols and other heteroatom-substituted cyclopropanes, highlighting the importance of cyclopropane derivatives in constructing complex molecular architectures ([Cha & Kulinkovich, 2012](https://consensus.app/papers/kulinkovich-cyclopropanation-carboxylic-acid-cha/3e3bbf1a3a935e10b8fcee66efae1f6a/?utm_source=chatgpt)).
Safety and Hazards
The compound is classified under the GHS07 hazard class. It has hazard statements H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
1-(2-chloroethyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2/c7-4-3-6(1-2-6)5(8)9/h1-4H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKXOYGRDLQEST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCCl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

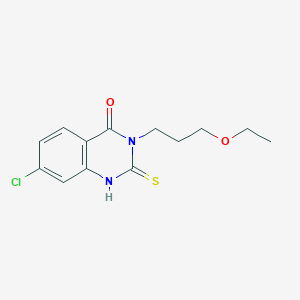
![1-benzoyl-5-{7-chloro-2H,3H-[1,4]dioxino[2,3-g]quinolin-8-yl}-3-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B2611889.png)
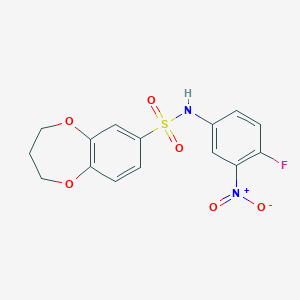
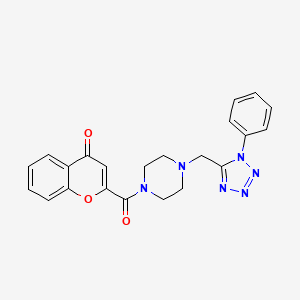
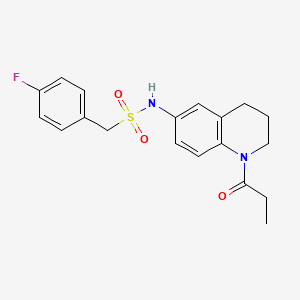
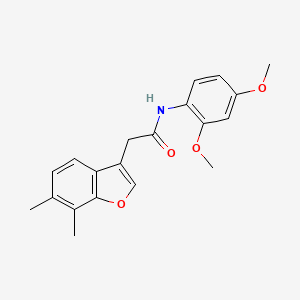
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2611898.png)

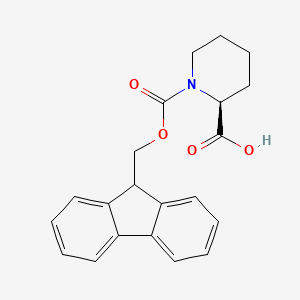

![2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-thiophen-2-ylpyridin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2611902.png)


![N-(5-chloro-2-methoxyphenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2611906.png)